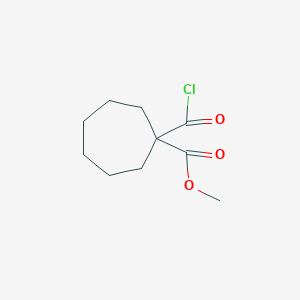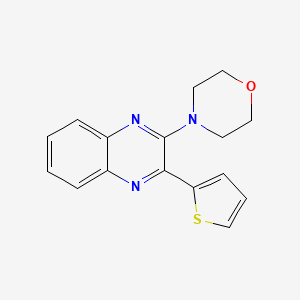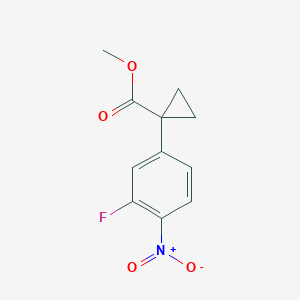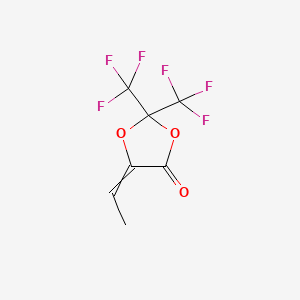
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one is a synthetic organic compound characterized by its unique dioxolane ring structure and the presence of trifluoromethyl groups. These features make it an interesting subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one typically involves the reaction of ethylidene precursors with trifluoromethyl-containing reagents under controlled conditions. Common methods may include:
Aldol Condensation: Combining ethylidene compounds with trifluoromethyl ketones in the presence of a base.
Cyclization Reactions: Using catalysts to promote the formation of the dioxolane ring.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation state products.
Reduction: Using reducing agents to break down the compound into simpler molecules.
Substitution: Replacing one of the functional groups with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products depend on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its effects on biological systems.
Medicine: Exploring its potential as a pharmaceutical compound.
Industry: Using its unique properties in material science and engineering.
Mécanisme D'action
The mechanism of action involves the interaction of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity and stability, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethylidene group.
5-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one: Contains a methyl group instead of an ethylidene group.
Uniqueness
The presence of the ethylidene group in 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one distinguishes it from similar compounds, potentially offering unique reactivity and applications.
Propriétés
Numéro CAS |
825630-88-4 |
|---|---|
Formule moléculaire |
C7H4F6O3 |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
5-ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H4F6O3/c1-2-3-4(14)16-5(15-3,6(8,9)10)7(11,12)13/h2H,1H3 |
Clé InChI |
GCEYAWQVGJYVHD-UHFFFAOYSA-N |
SMILES canonique |
CC=C1C(=O)OC(O1)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
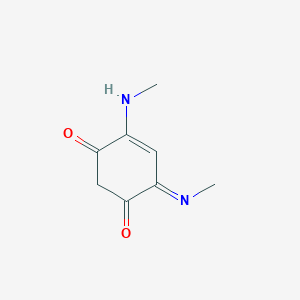
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
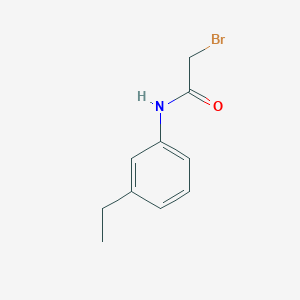
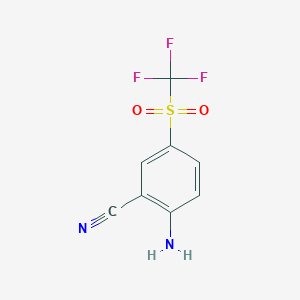
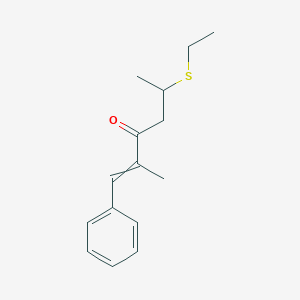
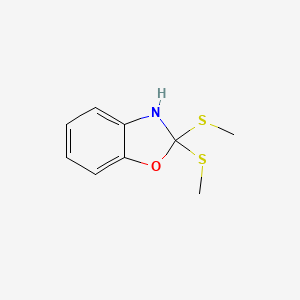
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
